molecular formula C18H17N3O4 B5715807 5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5715807
M. Wt: 339.3 g/mol
InChI Key: BWIVGVAVAOISGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as INPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. INPOX is a heterocyclic compound that belongs to the oxadiazole family. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of INPOX is not fully understood. However, it has been suggested that INPOX exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that INPOX exerts its antimicrobial activity by disrupting the cell membrane.
Biochemical and Physiological Effects:
INPOX has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that INPOX inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against various microorganisms. In vivo studies have shown that INPOX exhibits low toxicity and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

INPOX has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. It exhibits low toxicity and does not cause any significant adverse effects. However, INPOX has some limitations. It is a complex compound that requires expertise and precision for synthesis. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

Several future directions can be explored for INPOX. In medicine, further studies can be conducted to explore its potential use as an anticancer and antimicrobial agent. In agriculture, further studies can be conducted to explore its potential use as an insecticidal and herbicidal agent. In material science, further studies can be conducted to explore its potential use as a fluorescent probe. Additionally, further studies can be conducted to optimize the synthesis of INPOX and reduce its cost.

Synthesis Methods

INPOX can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with thionyl chloride. The synthesis of INPOX is a complex process that requires expertise and precision.

Scientific Research Applications

INPOX has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, INPOX has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent. In agriculture, INPOX has been found to exhibit promising insecticidal and herbicidal activity. In material science, INPOX has been studied for its potential use as a fluorescent probe.

properties

IUPAC Name

3-(4-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(2)13-5-9-16(10-6-13)24-11-17-19-18(20-25-17)14-3-7-15(8-4-14)21(22)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIVGVAVAOISGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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